(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences. The triazole moiety is particularly important due to its stability and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves “click” chemistry, a term used to describe a set of highly efficient chemical reactions. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the use of an azide and an alkyne to form the 1,2,3-triazole ring .
Starting Materials: The synthesis begins with (S)-(-)-ethyl lactate as a starting material.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an aqueous medium, which is environmentally friendly and provides good yields.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazoles, which have applications in different fields such as pharmaceuticals and agrochemicals .
Scientific Research Applications
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.
Medicine: Investigated for its antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of (1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its ability to form strong hydrogen bonds and engage in dipole-dipole interactions. These interactions allow the compound to bind effectively to its molecular targets, such as enzymes and receptors. The triazole ring’s stability and electronic properties contribute to its effectiveness in various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar applications but different chemical properties.
2-Aminothiazole: A sulfur-containing heterocycle with broad biological activities, including antimicrobial and anticancer properties.
Uniqueness
(1-(2-aminoethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and engage in various interactions makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
[1-(2-aminoethyl)triazol-4-yl]methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O.ClH/c6-1-2-9-3-5(4-10)7-8-9;/h3,10H,1-2,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMWXJHPCULDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.